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CAS No.: 362512-38-7

Cat. No.: B1602988 Get Quote

Executive Summary
The Calcium Release-Activated Calcium (CRAC) channel, composed of Orai1 pore subunits

and STIM1 sensors, is a primary therapeutic target for autoimmune disorders. While pyrazole-

based inhibitors like BTP2 (YM-58483) and GSK-7975A have established the baseline for

potency, they often suffer from off-target effects (e.g., TRP channel interference) or poor

metabolic stability.

This guide focuses on 3-substituted indazoles (specifically indazole-3-carboxamides), a

structural class engineered to rigidify the scaffold and improve selectivity.[1] Experimental data

indicates that while first-generation indazoles (e.g., Compound 12d) may exhibit slightly lower

absolute potency (IC50 ~600 nM) compared to BTP2 (IC50 ~10-100 nM), they offer superior

selectivity profiles and a distinct Structure-Activity Relationship (SAR) driven by amide linker

regiochemistry.

Mechanism of Action & Signaling Pathway[2]
CRAC channel inhibition prevents the sustainment of high intracellular calcium levels required

for the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells). Unlike competitive

antagonists, 3-substituted indazoles act as pore blockers, binding directly to the Orai1

selectivity filter (E106 residue region), physically occluding Ca²⁺ influx.
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Figure 1: CRAC Signaling and Inhibition Node
Visualization of the STIM1-Orai1 activation cascade and the intervention point of Indazole

inhibitors.
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Caption: Schematic of the SOCE pathway showing Indazole blockade at the Orai1 pore,

preventing downstream NFAT signaling.

Comparative Analysis: Indazoles vs. Industry
Standards
The following data aggregates IC50 values from FLIPR (Calcium Flux) and Whole-Cell Patch

Clamp assays. Note that IC50 values are assay-dependent; electrophysiology (Patch Clamp) is

the gold standard for quantifying channel block.

Table 1: Potency and Selectivity Profile
Compound
Class

Representat
ive Agent

IC50 (FLIPR
- HEK293)

IC50 (Patch
Clamp -
RBL/Jurkat)

Mechanism
Selectivity
Notes

3-Substituted

Indazole

Compound

12d
~280 nM 670 nM Pore Blocker

High

selectivity vs.

TRPM4/TRP

M7.

Pyrazole

(Benchmark)

BTP2 (YM-

58483)
10 - 30 nM

100 - 1000

nM*

Pore

Modulator

Potent but

promiscuous

(hits

TRPC3/5).

Slow onset.

Pyrazole

(Modern)
GSK-7975A ~400 nM

800 nM - 4

µM

Allosteric

Pore Block

High

Orai1/Orai3

cross-

reactivity.

Bi-aryl Amide Synta66 ~150 nM 1 - 3 µM
Pore-

adjacent

High

selectivity;

distinct

binding site.
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*Note on BTP2: BTP2 shows "use-dependence" and slow kinetics. Its apparent IC50 shifts

significantly based on pre-incubation time (e.g., 10 nM with long incubation vs. 1 µM acute

application). Indazoles typically exhibit faster onset/offset kinetics.

Critical SAR Insight: The Linker Regiochemistry
A defining feature of the 3-substituted indazole class is the strict requirement for specific amide

regiochemistry.[2][3][4][5]

Active: Indazole-3-C(=O)NH-Aryl (Carboxamide).

Inactive: Indazole-3-NHC(=O)-Aryl (Reverse Amide).

Significance: This sharp SAR cliff suggests a highly specific steric fit within the Orai1 pore

vestibule, unlike the more flexible pyrazole equivalents.

Experimental Protocols
To generate the data above, two complementary assays are required. The FLIPR assay

provides high-throughput screening, while Patch Clamp confirms direct channel interaction.

Protocol A: FLIPR Calcium Flux Assay (High-
Throughput)
Use for: Rapid determination of IC50 and rank-ordering analogs.

Cell Preparation: Seed HEK293 cells stably expressing Orai1/STIM1 at 40,000 cells/well in

black-walled 96-well plates. Incubate overnight.

Dye Loading:

Wash cells with HBSS (with 20 mM HEPES).

Load with Fluo-4 AM (2-4 µM) + Pluronic F-127 (0.02%).

Crucial Step: Add Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

Incubate 45 mins at 37°C.
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Compound Addition:

Add Indazole test compounds (0.1 nM – 10 µM) in Ca²⁺-free HBSS.

Incubate for 15–30 minutes to allow equilibrium binding.

Stimulation:

Inject Thapsigargin (1 µM) to deplete ER stores and trigger STIM1.

Simultaneously re-introduce CaCl₂ (2 mM) extracellularly.

Readout: Measure fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra or FlexStation.

Analysis: Calculate

. Fit to 4-parameter logistic equation to derive IC50.

Protocol B: Whole-Cell Patch Clamp (Validation)
Use for: Confirming mechanism (pore block vs. modulation) and ruling out false positives from

fluorescence artifacts.

Setup: RBL-2H3 or Jurkat T cells on glass coverslips.

Solutions:

Pipette (Intracellular): Cs-Aspartate based (blocks K+ channels), 10 mM BAPTA (clamps

intracellular Ca²⁺ to zero to prevent inactivation), 8 mM MgCl₂.

Bath (Extracellular):[6] Standard Ringer’s solution (2 mM Ca²⁺).

Configuration: Establish GΩ seal, break in for whole-cell mode.

Induction: Passive store depletion via BAPTA dialysis (wait 2–3 mins for

to develop).

Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV every 2 seconds.
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Measurement:

Measure current amplitude at -80 mV (inward Ca²⁺ current).

Perfuse Indazole compound.

Validation: Current should inhibit rapidly. Apply 10 µM La³⁺ at the end as a control for

100% block.

Figure 2: Experimental Workflow Logic
Decision tree for validating a new Indazole analog.
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Caption: Step-wise validation pipeline from high-throughput screening to lead candidate

selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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